molecular formula C8H4BrClFN B12513534 4-Bromo-7-chloro-5-fluoro-1H-indole

4-Bromo-7-chloro-5-fluoro-1H-indole

Cat. No.: B12513534
M. Wt: 248.48 g/mol
InChI Key: JSRNNMJLUUHMNE-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-5-fluoro-1H-indole is a halogenated indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-5-fluoro-1H-indole typically involves halogenation reactions. One common method is the electrophilic substitution of indole with bromine, chlorine, and fluorine under controlled conditions. The reaction may involve the use of halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and Selectfluor. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chloro-5-fluoro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-7-chloro-5-fluoro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-5-fluoro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the indole ring can participate in π-π interactions and hydrogen bonding, further modulating its activity .

Comparison with Similar Compounds

  • 4-Bromo-7-fluoro-1H-indole
  • 4-Bromo-6-chloro-1H-indole
  • 5-Bromo-7-chloro-1H-indole

Comparison: 4-Bromo-7-chloro-5-fluoro-1H-indole is unique due to the presence of three different halogen atoms, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds with fewer halogens, it may exhibit distinct properties, such as increased lipophilicity or altered electronic effects, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H4BrClFN

Molecular Weight

248.48 g/mol

IUPAC Name

4-bromo-7-chloro-5-fluoro-1H-indole

InChI

InChI=1S/C8H4BrClFN/c9-7-4-1-2-12-8(4)5(10)3-6(7)11/h1-3,12H

InChI Key

JSRNNMJLUUHMNE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C(=C21)Br)F)Cl

Origin of Product

United States

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